DL-Serin

Übersicht

Beschreibung

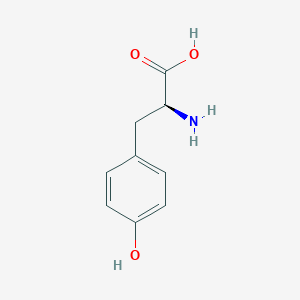

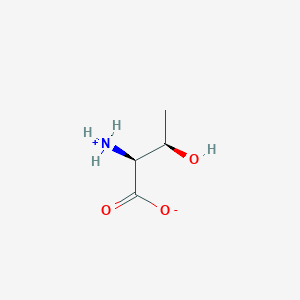

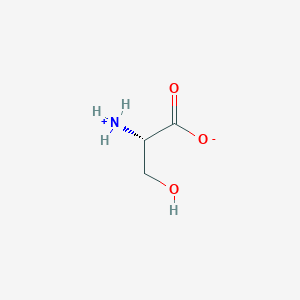

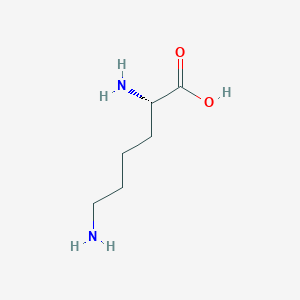

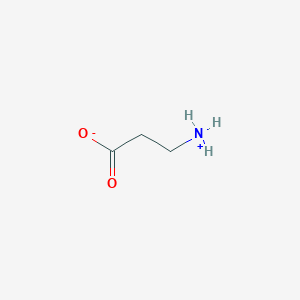

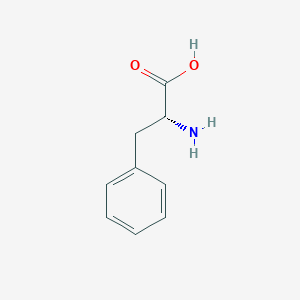

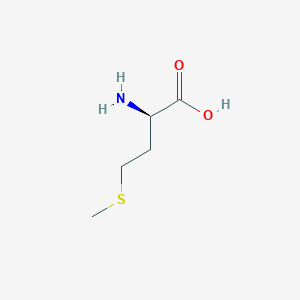

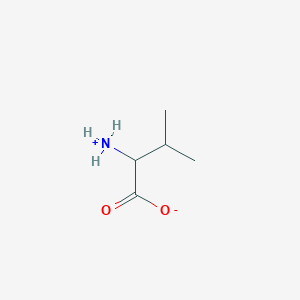

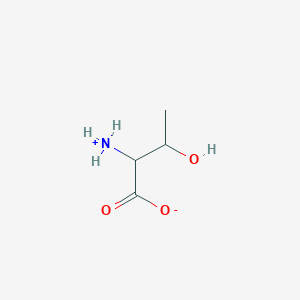

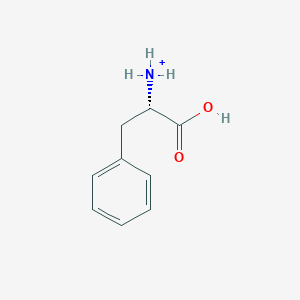

Serin ist eine nicht-essentielle Aminosäure, die eine entscheidende Rolle bei der Biosynthese von Proteinen spielt. Sie enthält eine Alpha-Aminogruppe, eine Carboxylgruppe und eine Seitenkette, die aus einer Hydroxymethylgruppe besteht, was sie zu einer polaren Aminosäure macht. Serin kann im menschlichen Körper aus anderen Metaboliten, einschließlich Glycin, synthetisiert werden. Es wurde erstmals 1865 von Emil Cramer aus Seidenprotein isoliert, und sein Name leitet sich vom lateinischen Wort für Seide, "sericum", ab .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Serin kann im Labor aus Methylacrylat in mehreren Schritten synthetisiert werden. Eine gängige Methode beinhaltet die Hydrierung von Serin zur Herstellung des Diols Serinol . Eine weitere Laborpräparationsmethode beinhaltet die Reaktion von 2-Amino-3-chlorpropionsäure mit Natriumhydroxid bei erhöhten Temperaturen, gefolgt von pH-Einstellung und Kristallisation .

Industrielle Produktionsmethoden: Industriell wird L-Serin aus Glycin und Methanol unter Verwendung von Hydroxymethyltransferase als Katalysator hergestellt . Diese Methode ist effizient und wird in der großtechnischen Produktion weit verbreitet eingesetzt.

Wissenschaftliche Forschungsanwendungen

Serin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese verschiedener Verbindungen verwendet.

Industrie: Wird bei der Herstellung von Reinigungsmitteln, Leder und in der Lebensmittelverarbeitung eingesetzt.

5. Wirkmechanismus

Serin übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Proteinsynthese: Serin wird während der Translation in Proteine eingebaut.

Neurotransmission: Wirkt als Vorläufer für Neurotransmitter wie Glycin.

Stoffwechselwege: Ist an den Folsäure- und Methioninzyklen sowie an der Synthese von Sphingolipiden und Phospholipiden beteiligt.

Wirkmechanismus

Target of Action

DL-Serine is a mixture of D-Serine and L-Serine. The primary target of DL-Serine is the N-methyl-D-aspartate-type glutamate receptors (NMDAR) . D-Serine acts as a direct, full agonist at the D-serine/glycine modulatory site of the NMDAR . This receptor plays a crucial role in synaptic plasticity, which is a key factor in the development of learning and memory functions.

Mode of Action

DL-Serine interacts with its target, the NMDAR, by binding to the D-serine/glycine modulatory site . This binding is necessary for the activation of the NMDAR . The interaction of DL-Serine with NMDAR can lead to changes in the receptor’s activity, influencing various neurological and psychiatric functions.

Biochemical Pathways

DL-Serine is involved in several biochemical pathways. One of the main pathways is the conversion of L-Serine to D-Serine . This conversion is initiated in the cytosol and involves the formation of glycerate from 3-phosphoglycerate . Another pathway, known as the phosphorylated serine pathway, operates in plastids and forms phosphohydroxypyruvate as an intermediate . These pathways link carbon and nitrogen metabolism and maintain cellular redox and energy levels in stress conditions .

Pharmacokinetics

The pharmacokinetics of DL-Serine involves its absorption, distribution, metabolism, and excretion (ADME). It is known that DL-Serine can be obtained from diet, the degradation of dietary proteins and phospholipids, and can be consumed in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine .

Result of Action

The action of DL-Serine on the NMDAR leads to modulation of specific serine-related metabolic pathways in the liver . This modulation can have various effects, including potential therapeutic effects for multiple psychiatric and neurological conditions . For example, D-Serine has been assessed as a treatment for schizophrenia and is under active study for this condition .

Biochemische Analyse

Biochemical Properties

DL-Serine is involved in several biochemical reactions. It interacts with enzymes such as serine racemase (SR) and D-amino acid oxidase (DAO) in mammals . SR catalyzes the conversion of L-serine to D-serine, while DAO is responsible for the degradation of D-serine . These interactions are crucial for maintaining the balance of D-serine in the body .

Cellular Effects

DL-Serine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the brain, D-serine acts as an endogenous ligand for N-methyl-D-aspartate (NMDA) and δ2 glutamate receptors, playing vital roles in learning and memory .

Molecular Mechanism

The molecular mechanism of DL-Serine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the brain, D-serine binds to NMDA receptors, modulating neurotransmission and synaptic plasticity . This interaction is crucial for brain functions such as memory and learning .

Temporal Effects in Laboratory Settings

The effects of DL-Serine can change over time in laboratory settings. Studies have shown that D-serine can have long-term effects on cellular function in both in vitro and in vivo studies . For instance, D-serine has been shown to have neuroprotective effects, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The effects of DL-Serine can vary with different dosages in animal models. Studies have shown that D-serine can produce antidepressant-like effects in mice, suggesting its potential therapeutic use in mood disorders . High doses of D-serine can lead to adverse effects, emphasizing the importance of dosage control .

Metabolic Pathways

DL-Serine is involved in several metabolic pathways. It is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for the synthesis of the amino acids glycine and cysteine . It also participates in one-carbon metabolism, contributing to the synthesis of crucial compounds like purines, pyrimidines, and one-carbon units .

Transport and Distribution

DL-Serine is transported and distributed within cells and tissues through specific transport systems. For example, in bacteria, the YhaO transporter is responsible for the uptake of D-serine from the environment . This transport system plays a crucial role in the cellular distribution of D-serine and influences global gene expression .

Subcellular Localization

The subcellular localization of DL-Serine and its effects on activity or function are complex. In plants, serine hydroxymethyltransferase, which is responsible for the interconversion of serine and glycine, can be classified into four groups based on their predicted subcellular localization . The localization of these enzymes can influence the availability of serine and its subsequent biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Serine can be synthesized in the laboratory from methyl acrylate through several steps. One common method involves the hydrogenation of serine to produce the diol serinol . Another laboratory preparation method involves the reaction of 2-amino-3-chloropropionic acid with sodium hydroxide at elevated temperatures, followed by pH adjustment and crystallization .

Industrial Production Methods: Industrially, L-serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase . This method is efficient and widely used in large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Serin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Serin kann oxidiert werden, um Serinaldehyd zu bilden.

Reduktion: Die Hydrierung von Serin erzeugt Serinol.

Substitution: Serin kann an Substitutionsreaktionen teilnehmen, wie beispielsweise der Bildung von Phosphoserin durch Phosphorylierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Substitution: Phosphorylierungsreaktionen verwenden oft Adenosintriphosphat (ATP) als Phosphatdonor.

Hauptprodukte:

Oxidation: Serinaldehyd.

Reduktion: Serinol.

Substitution: Phosphoserin.

Vergleich Mit ähnlichen Verbindungen

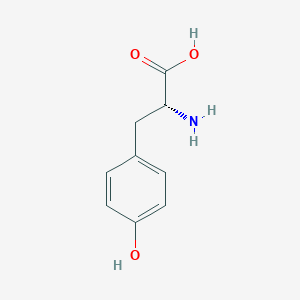

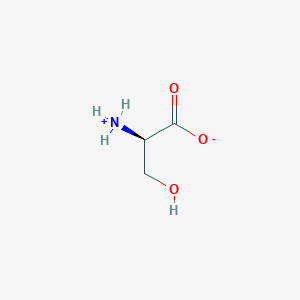

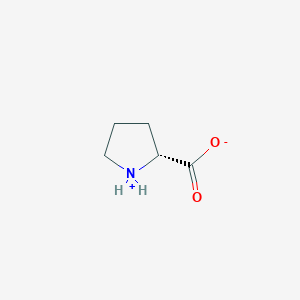

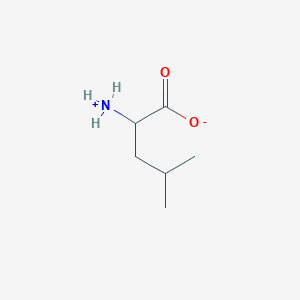

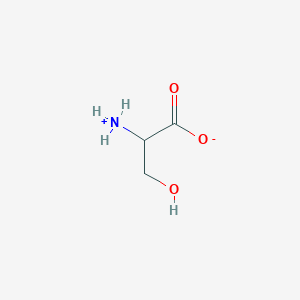

Serin ähnelt anderen Aminosäuren wie Glycin, Cystein und Threonin:

Glycin: Einfachste Aminosäure mit einer Wasserstoff-Seitenkette.

Cystein: Enthält eine Thiolgruppe, was es reaktiver macht.

Threonin: Ähnliche Struktur, jedoch mit einer zusätzlichen Methylgruppe.

Einzigartigkeit:

Hydroxymethylgruppe: Das Vorhandensein einer Hydroxymethylgruppe in der Seitenkette von Serin macht es einzigartig und ermöglicht es ihm, an spezifischen biochemischen Reaktionen wie der Phosphorylierung teilzunehmen.

Ähnliche Verbindungen:

- Glycin

- Cystein

- Threonin

Die einzigartigen Eigenschaften von Serin und seine breite Palette von Anwendungen machen es zu einer wichtigen Verbindung in verschiedenen Bereichen der Wissenschaft und Industrie.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 | |

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 | |

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.